
3-Chloro-4-methoxybenzonitrile
Overview
Description
3-Chloro-4-methoxybenzonitrile is an organic compound with the chemical formula C8H6ClNO. It is a colorless or light yellow solid with an odor similar to benzonitrile. This compound is almost insoluble in water at normal temperature but is soluble in organic solvents such as alcohols, ethers, and ketones .
Preparation Methods
3-Chloro-4-methoxybenzonitrile can be prepared by an oxidation reaction of benzonitrile and ferric chloride. The reaction conditions typically involve heating benzonitrile with ferric chloride in an appropriate solvent at a reaction temperature of 40-50 degrees Celsius for an extended period .
Chemical Reactions Analysis
3-Chloro-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Scientific Research Applications
Organic Synthesis
3-Chloro-4-methoxybenzonitrile serves as a vital intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, making it useful in the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pharmaceuticals
In a recent study, this compound was utilized as a precursor for synthesizing novel anti-cancer agents. The compound's nitrile group facilitates nucleophilic substitutions, leading to the formation of more complex structures with potential therapeutic effects. The reaction conditions typically involve the use of polar aprotic solvents like DMF or DMSO under controlled temperatures to maximize yield and purity .
Material Science
The compound has been investigated for its potential applications in material science, particularly in the development of organic electronic materials.
Case Study: Dye-Sensitized Solar Cells
Research has indicated that this compound can be used as an organic sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy makes it suitable for enhancing the efficiency of solar cells. A molecular modeling study demonstrated that its structural properties contribute to effective light harvesting and electron injection into the conduction band of semiconductor materials used in DSSCs .
Environmental Applications
The compound has shown promise in environmental chemistry, particularly in the degradation of pollutants.
Case Study: Photocatalytic Degradation
Studies have explored the photocatalytic degradation of organic pollutants using this compound as a sensitizer under UV light. The results indicated that this compound could significantly enhance the degradation rates of various hazardous substances, suggesting its potential use in wastewater treatment technologies .
Biomedical Research
In biomedical research, this compound is being evaluated for its biological activities.
Case Study: Antimicrobial Properties
Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism appears to involve disrupting bacterial cell membranes, which warrants further investigation for potential therapeutic applications in treating infections caused by resistant strains .
Data Summary Table
Application Area | Specific Use | Key Findings |
---|---|---|
Organic Synthesis | Precursor for pharmaceuticals | Effective nucleophilic substitutions observed |
Material Science | Organic sensitizer in DSSCs | Improved efficiency in light harvesting |
Environmental Chemistry | Photocatalytic degradation of pollutants | Enhanced degradation rates under UV light |
Biomedical Research | Antimicrobial agent | Disruption of bacterial membranes noted |
Mechanism of Action
At the molecular level, 3-Chloro-4-methoxybenzonitrile exerts its effects through specific binding interactions with biomolecules. It can act as an electron donor or acceptor, facilitating electron transfer processes essential for various biochemical reactions.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzonitrile can be compared with other similar compounds such as:
- 3-Chloro-4-methoxybenzaldehyde
- 3-Chloro-4-methoxyaniline
- 3-Chloro-4-nitrotoluene These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Biological Activity
3-Chloro-4-methoxybenzonitrile (CAS No. 102151-33-7) is an organic compound with significant applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C8H6ClNO
- Molecular Weight : 167.59 g/mol
- Melting Point : 107-111 °C
- Density : 1.25 g/cm³
- Log P (octanol-water partition coefficient) : Ranges from 1.71 to 2.43, indicating moderate lipophilicity, which is favorable for membrane permeability .
Biological Activity
This compound exhibits various biological activities that are being investigated for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound possess antimicrobial properties. The compound acts as an inhibitor of certain bacterial enzymes, potentially disrupting bacterial cell wall synthesis or metabolic pathways. Specific studies have shown its efficacy against Gram-positive bacteria, although detailed data on its spectrum of activity is limited .
Enzyme Inhibition
This compound has been identified as a CYP1A2 inhibitor , suggesting potential interactions with drug metabolism pathways. Such inhibition can lead to increased plasma concentrations of co-administered drugs metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios .
The precise mechanism of action for this compound remains under investigation. However, its structural features suggest it may interact with specific biological targets:
- CYP450 Enzymes : As a CYP1A2 inhibitor, it may alter the metabolism of drugs processed by this pathway.
- Potential Antiparasitic Activity : Although not explicitly studied for antiparasitic effects, the structural analogs have shown promise in targeting parasitic infections by inhibiting essential metabolic pathways in parasites .
Study on Antimicrobial Efficacy
A study conducted on structurally related compounds demonstrated that modifications in the aromatic ring could enhance antimicrobial potency. For instance, derivatives of benzonitrile were synthesized and tested against various bacterial strains, showing that halogen substitutions significantly impacted activity .
Pharmacokinetic Profile
The pharmacokinetics of this compound indicate high gastrointestinal absorption and good blood-brain barrier permeability, making it a candidate for central nervous system-targeting therapies. Its solubility and stability profiles suggest potential for oral administration routes .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C8H6ClNO |
Molecular Weight | 167.59 g/mol |
Melting Point | 107-111 °C |
Density | 1.25 g/cm³ |
CYP Inhibition | CYP1A2 (Yes) |
Log P | 1.71 - 2.43 |
GI Absorption | High |
BBB Permeability | Yes |
Properties
IUPAC Name |
3-chloro-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFOLDHSHRVSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401926 | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102151-33-7 | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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